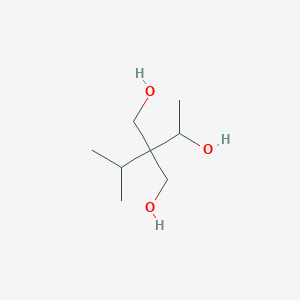
2-(Hydroxymethyl)-2-isopropyl-1,3-butanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxymethyl)-2-isopropyl-1,3-butanediol is an organic compound with the molecular formula C7H16O3 It is a diol, meaning it contains two hydroxyl groups (-OH), which makes it a versatile compound in various chemical reactions and applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-isopropyl-1,3-butanediol typically involves the reaction of isobutyraldehyde with formaldehyde in the presence of a base catalyst. The reaction proceeds through a series of steps, including aldol condensation and subsequent reduction, to yield the desired diol. The reaction conditions often include moderate temperatures and pressures to ensure optimal yields.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as sodium hydroxide or potassium hydroxide, is common to facilitate the reaction.
化学反应分析
Types of Reactions
2-(Hydroxymethyl)-2-isopropyl-1,3-butanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include aldehydes or ketones.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced, such as halides or amines.
科学研究应用
2-(Hydroxymethyl)-2-isopropyl-1,3-butanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Hydroxymethyl)-2-isopropyl-1,3-butanediol involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These groups can form hydrogen bonds, undergo oxidation or reduction, and participate in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
相似化合物的比较
Similar Compounds
2,5-Bis(hydroxymethyl)furan: Another diol with similar reactivity but different structural properties.
5-Hydroxymethylfurfural: A compound with a furan ring and hydroxyl group, used in similar applications but with different reactivity.
Tris(hydroxymethyl)aminomethane: A compound with three hydroxyl groups, used as a buffer in biochemical applications.
Uniqueness
2-(Hydroxymethyl)-2-isopropyl-1,3-butanediol is unique due to its specific structure, which provides distinct reactivity and applications compared to other similar compounds. Its branched structure and the presence of two hydroxyl groups make it a versatile building block in organic synthesis and industrial applications.
属性
分子式 |
C8H18O3 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-2-propan-2-ylbutane-1,3-diol |
InChI |
InChI=1S/C8H18O3/c1-6(2)8(4-9,5-10)7(3)11/h6-7,9-11H,4-5H2,1-3H3 |
InChI 键 |
NSMPTYUWFAXBRZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CO)(CO)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-1-[3-(trifluoromethoxy)phenyl]propan-2-ol](/img/structure/B11722042.png)
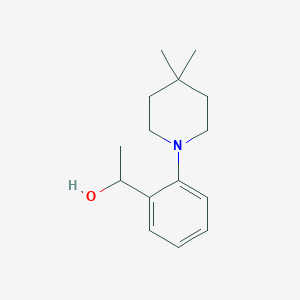


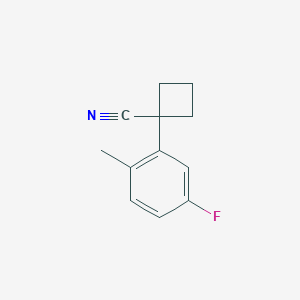
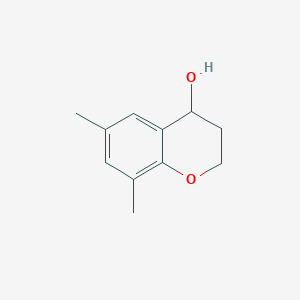

![(R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722076.png)
![1-[(3-fluorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B11722078.png)
![1-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B11722080.png)
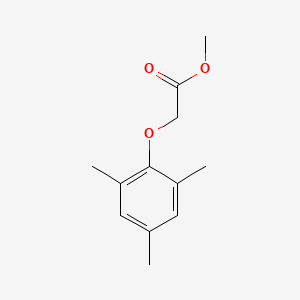
![3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid](/img/structure/B11722099.png)


